molecular formula C12H9N3 B8693467 7-Pyridin-4-yl-imidazo[1,2-a]pyridine

7-Pyridin-4-yl-imidazo[1,2-a]pyridine

Cat. No.: B8693467
M. Wt: 195.22 g/mol
InChI Key: JBLWSEJYQSQFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Imidazo[1,2-a]pyridine (B132010) as a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of biologically active compounds, including several commercially successful drugs. rsc.org The versatility of this scaffold allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

The inherent properties of the imidazo[1,2-a]pyridine core, such as its aromaticity, rigidity, and ability to participate in various non-covalent interactions, make it an ideal framework for the design of new drugs. Researchers have successfully developed imidazo[1,2-a]pyridine-based compounds with a remarkable spectrum of biological activities, as detailed in the table below.

Biological ActivityTherapeutic Area
AnticancerOncology
AntimycobacterialInfectious Diseases
AntiviralInfectious Diseases
Anti-inflammatoryImmunology
AnticonvulsantNeurology

The development of drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscores the clinical and commercial importance of the imidazo[1,2-a]pyridine scaffold. rsc.org The proven track record of this core structure provides a strong foundation for the exploration of novel derivatives with enhanced or novel therapeutic properties.

Rationale for Research Focus on 7-Pyridin-4-yl-imidazo[1,2-a]pyridine

The specific focus on this compound stems from a strategic approach to drug design, leveraging the established importance of the imidazo[1,2-a]pyridine scaffold and introducing a key structural modification to potentially unlock new therapeutic opportunities.

Structural Specificity and Unique Substitution Pattern at C-7

The introduction of a pyridin-4-yl group at the C-7 position of the imidazo[1,2-a]pyridine ring is a deliberate design choice. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, can significantly influence the physicochemical properties of the parent molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in proteins.

Potential for Targeted Academic Inquiry within Drug Discovery and Chemical Biology

The unique structural features of this compound make it a compelling candidate for targeted academic inquiry, particularly in the realm of kinase inhibitor development. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, while substituted aryl or heteroaryl groups extend into solvent-exposed regions, providing opportunities for enhancing potency and selectivity. The pyridin-4-yl group in this compound could potentially fulfill such a role.

The imidazo[1,2-a]pyridine scaffold itself has been identified as a core component of inhibitors for various kinases, including c-Met and PI3K. nih.govacs.org By systematically exploring derivatives with substitutions at the C-7 position, such as the pyridin-4-yl group, researchers can probe the structure-activity relationships (SAR) and develop a deeper understanding of the molecular interactions that govern kinase inhibition. This knowledge is invaluable for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of diseases such as cancer. nih.gov The investigation of this compound, therefore, represents a focused effort to expand the therapeutic potential of the well-established imidazo[1,2-a]pyridine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

7-pyridin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-4-13-5-2-10(1)11-3-7-15-8-6-14-12(15)9-11/h1-9H

InChI Key

JBLWSEJYQSQFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=NC=CN3C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 7 Pyridin 4 Yl Imidazo 1,2 a Pyridine

Established Synthetic Pathways for the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the imidazo[1,2-a]pyridine nucleus is well-established, with primary methods including cyclocondensation reactions and multicomponent strategies. These methods offer versatility and access to a wide range of substituted derivatives.

Cyclocondensation Reactions from 2-Aminopyridines

One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation of 2-aminopyridines with various bifunctional reagents. rsc.org This approach involves the formation of the five-membered imidazole ring onto the pyridine (B92270) core.

The reaction between a 2-aminopyridine derivative and an α-halogenocarbonyl compound, such as an α-haloketone or α-haloaldehyde, is a classic method for imidazo[1,2-a]pyridine synthesis, often referred to as the Tschitschibabin reaction. The mechanism involves an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.

To synthesize the target compound, 7-Pyridin-4-yl-imidazo[1,2-a]pyridine, this reaction would utilize 4-(pyridin-4-yl)-2-aminopyridine as the starting material. The reaction with a simple α-halocarbonyl, like chloroacetaldehyde, would yield the desired product. Various advancements have been made to the original conditions, including the use of bases like sodium bicarbonate to facilitate the reaction under milder conditions and improve yields. nih.gov Furthermore, solvent-free methods have been developed, for instance, by reacting α-bromo/chloroketones with 2-aminopyridines at elevated temperatures without the need for a catalyst. nih.gov

Table 1: Examples of Tschitschibabin-type Reactions for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative α-Halocarbonyl Compound Conditions Product Class Reference(s)
2-Aminopyridine Bromoacetaldehyde Sealed tube, 150-200 °C Imidazo[1,2-a]pyridines nih.gov
2-Aminopyridine α-Bromo/chloroketones NaHCO₃, milder conditions Substituted Imidazo[1,2-a]pyridines nih.gov
Substituted 2-Aminopyridines Phenacyl Bromides DBU, aqueous ethanol, RT 2-Arylimidazo[1,2-a]pyridines nih.gov

An alternative and highly effective strategy for obtaining 7-aryl-substituted imidazo[1,2-a]pyridines involves the palladium-catalyzed Suzuki cross-coupling reaction. This method couples a 7-halo-imidazo[1,2-a]pyridine with a suitable boronic acid. researchgate.netwikipedia.org For the synthesis of the title compound, 7-bromo-imidazo[1,2-a]pyridine would be reacted with pyridine-4-boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov Similarly, the Stille coupling, which uses organotin reagents, is another powerful C-C bond-forming reaction that can be employed for this transformation. organic-chemistry.orgwikipedia.org

The imidazo[1,2-a]pyridine core can also be synthesized through the condensation of 2-aminopyridines with aldehydes or ketones under various catalytic conditions. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a route to 2-phenyl-substituted imidazo[1,2-a]pyridines. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type intermediate. organic-chemistry.orglibretexts.org Applying this methodology to 4-(pyridin-4-yl)-2-aminopyridine with acetophenone would yield 2-phenyl-7-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. mdpi.com Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.

A prominent MCR for imidazo[1,2-a]pyridine synthesis involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as an A³ coupling followed by cycloisomerization. nih.gov This reaction is typically catalyzed by copper or other transition metals. nih.govnih.gov The process involves the formation of a propargylamine intermediate which then undergoes a 5-exo-dig cycloisomerization to furnish the final fused heterocyclic product. nih.gov This one-pot procedure is highly atom-economical and allows for significant structural diversity. The use of 4-(pyridin-4-yl)-2-aminopyridine in this reaction would directly lead to the corresponding 7-pyridin-4-yl substituted imidazo[1,2-a]pyridine derivatives.

Table 2: Catalysts and Conditions for Three-Component Synthesis of Imidazo[1,2-a]pyridines

Catalyst System Solvent Temperature Product Scope Reference(s)
Copper Various Varies Broad range of imidazo[1,2-a]pyridines nih.gov
Cu-Mn spinel oxide Water 100 °C Structurally diverse imidazo[1,2-a]pyridines nih.gov
CuI-NaHSO₄·SiO₂ Toluene Reflux High to excellent yields acs.org
Groebke-Blackburn-Bienaymé Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis (Lewis or Brønsted acid). mdpi.com Scandium triflate is a commonly used and effective Lewis acid catalyst for this transformation. beilstein-journals.orgbeilstein-journals.org

The mechanism begins with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. This is followed by the nucleophilic attack of the isocyanide and a subsequent intramolecular cyclization to yield the 3-amino-substituted imidazo[1,2-a]pyridine product. beilstein-journals.org The reaction is highly versatile, accommodating a wide range of aldehydes and isocyanides. nih.gov Substituted 2-aminopyridines are also well-tolerated substrates, meaning that 4-(pyridin-4-yl)-2-aminopyridine could be effectively employed to generate 3-amino-7-(pyridin-4-yl)imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net

Table 3: Key Features of the Groebke-Blackburn-Bienaymé Reaction

Component 1 Component 2 Component 3 Catalyst Examples Product Reference(s)
2-Aminopyridine Aldehyde Isocyanide Sc(OTf)₃, Yb(OTf)₃, HClO₄, NH₄Cl 3-Aminoimidazo[1,2-a]pyridine beilstein-journals.orgmdpi.comnih.gov
2-Aminopyrazine Aldehyde Isocyanide Acetic Acid 3-Aminoimidazo[1,2-a]pyrazine beilstein-journals.org

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metals play a pivotal role in the construction and functionalization of the imidazo[1,2-a]pyridine ring system. Catalysts based on copper and palladium are particularly prominent, enabling efficient cyclization, coupling, and carbonylation reactions.

Copper catalysis offers an efficient and environmentally friendly pathway for the synthesis of the imidazo[1,2-a]pyridine core through aerobic dehydrogenative cyclization. researchgate.net One-pot procedures utilizing copper catalysts can construct the imidazo[1,2-a]pyridine ring from readily available starting materials like aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org These methods are noted for their operational simplicity and alignment with green chemistry principles due to the use of abundant and non-toxic air. organic-chemistry.org

The general approach involves the reaction of a 2-aminopyridine with a ketone or alkyne derivative. For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org Similarly, three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper, can yield polysubstituted imidazo[1,2-a]pyridine derivatives. nih.gov While these methods are general for the scaffold, the synthesis of a 7-aryl substituted derivative like this compound would typically involve starting with a 4-substituted-2-aminopyridine.

CatalystReactantsOxidantSolventTemp (°C)Yield (%)
CuBr2-aminopyridine, NitroolefinAirDMF80up to 90
CuI2-aminopyridine, AcetophenoneAirDMSO12051-93
Cu(OAc)₂Benzaldehyde, 2-aminopyridine, PropiolateAirToluene110up to 95

This table presents data on general copper-catalyzed synthesis of the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgorganic-chemistry.orgacs.org

Palladium catalysts are extensively used for C-H functionalization and cross-coupling reactions on the imidazo[1,2-a]pyridine nucleus. Palladium-catalyzed C-H oxidative carbonylation has been developed for the C3-position of imidazo[1,2-a]pyridines, providing a direct route to esters at this site with high efficiency. researchgate.netrsc.org

However, for substitution at the 7-position, functionalization typically proceeds via cross-coupling reactions rather than direct C-H activation. The synthesis of 7-aryl-imidazo[1,2-a]pyridines, including the title compound, can be achieved through palladium-catalyzed Suzuki or Stille coupling reactions. nih.gov This strategy involves the synthesis of a 7-halo-imidazo[1,2-a]pyridine intermediate (e.g., from 4-halo-2-aminopyridine), which is then coupled with an appropriate boronic acid or organotin reagent. For example, 7-bromo-imidazo[1,2-a]pyridine can be coupled with pyridine-4-boronic acid using a palladium catalyst like Pd(dppf)Cl₂ to yield this compound. nih.gov Aminocarbonylation reactions catalyzed by palladium have also been successfully applied to introduce carboxamide groups at the C6 and C8 positions of iodo-imidazo[1,2-a]pyridine precursors. mdpi.com

Reaction TypePositionCatalystCoupling Partner/ReagentsConditions
C-H CarbonylationC3Pd(OAc)₂CO, AlcoholsOxidant, 100 °C
Suzuki CouplingC7Pd(dppf)Cl₂Pyridine-4-boronic acidK₃PO₄, 1,4-dioxane/H₂O, 120 °C
AminocarbonylationC6/C8SILP-PdAmines, CO100-120 °C, 20-60 bar

This table showcases various palladium-catalyzed functionalizations on the imidazo[1,2-a]pyridine ring system. rsc.orgnih.govmdpi.com

Metal-Free and Green Chemistry Approaches in Core Synthesis

In line with the principles of green chemistry, several metal-free and alternative energy-driven methods have been developed for the synthesis and functionalization of imidazo[1,2-a]pyridines. These approaches aim to reduce reliance on expensive or toxic metal catalysts and minimize waste.

Ultrasound irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times under milder conditions. An ultrasound-assisted, metal-free method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position has been developed. nih.govacs.org This reaction uses molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) in a green alcohol solvent. nih.gov The use of ultrasound significantly improves the reaction rate and efficiency compared to conventional heating. nih.gov

Furthermore, ultrasound can mediate the synthesis of the imidazo[1,2-a]pyridine core itself. A green synthesis protocol utilizes a KI/tert-butyl hydroperoxide catalytic system in water to achieve C-H functionalization of aryl methyl ketones, followed by cyclization with 2-aminopyridines, to afford the final products in excellent yields. organic-chemistry.orgx-mol.net

Reaction TypeKey ReagentsEnergy SourceSolventKey Feature
C3-IodinationI₂, TBHPUltrasoundEthanolMetal-free, C3-regioselective
Core SynthesisKI, TBHPUltrasoundWaterMetal-free, green solvent

This table summarizes ultrasound-assisted methods for the synthesis and functionalization of imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org

Molecular iodine can act as a mild and environmentally benign catalyst for the synthesis of the imidazo[1,2-a]pyridine scaffold. nih.gov Efficient one-pot, three-component condensation reactions have been reported where an aryl aldehyde, a 2-aminopyridine, and an isocyanide undergo an iodine-catalyzed [4+1] cycloaddition to furnish imidazo[1,2-a]pyridine derivatives in good yields. nih.govresearchgate.net This methodology offers a straightforward approach to the core structure required for this compound by selecting the appropriately substituted 2-aminopyridine. These reactions can sometimes be accelerated by ultrasound, combining the benefits of both green chemistry approaches. nih.gov

Photoredox catalysis using visible light has become a prominent green strategy for C-H functionalization. dntb.gov.ua In the context of imidazo[1,2-a]pyridines, extensive research has demonstrated that this technique is highly effective and regioselective for functionalization at the C3 position of the imidazole ring. researchgate.netmdpi.com A wide array of functional groups, including perfluoroalkyl, alkoxycarbonyl, and aminoalkyl groups, can be introduced at the C3 position under mild, visible-light-induced conditions. mdpi.comnih.gov These reactions are often initiated by a photocatalyst, such as eosin Y or rose bengal, which, upon irradiation, triggers a radical cascade process. nih.gov

While C3 functionalization is well-established, reports on the visible light-induced C-H functionalization of other positions, particularly on the pyridine ring portion of the scaffold, are rare. mdpi.com Current research primarily focuses on the electron-rich C3 position of the imidazole moiety. mdpi.com

FunctionalizationPositionPhotocatalystReagentsKey Feature
PerfluoroalkylationC3None (EDA complex)Perfluoroalkyl iodidesTransition-metal-free
AlkoxycarbonylationC3Rose BengalCarbazates, (NH₄)₂S₂O₈Mild, room temperature
C5-AlkylationC5Eosin YAlkyl N-hydroxyphthalimidesRare example of non-C3 functionalization

This table provides examples of visible light-induced C-H functionalization of the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov

Advanced Strategies for Introducing the 7-Pyridin-4-yl Substituent

The introduction of the pyridin-4-yl group at the C-7 position of the imidazo[1,2-a]pyridine core is a key synthetic challenge. Advanced strategies predominantly involve the functionalization of a pre-formed imidazo[1,2-a]pyridine ring system through cross-coupling reactions, although direct C-H functionalization remains an area of ongoing research.

Direct Functionalization at the C-7 Position of Pre-formed Imidazo[1,2-a]pyridine

Direct C-H functionalization is an atom-economical approach to introduce substituents onto heterocyclic scaffolds. While significant progress has been made in the direct C-H functionalization of imidazo[1,2-a]pyridines, the majority of reported methods target the C-3 position of the imidazole ring due to its higher nucleophilicity. nih.govnih.gov Research on direct C-H arylation at the C-7 position is less common and presents challenges regarding regioselectivity.

Visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines, although most examples also focus on the C-3 position. nih.gov Future developments in catalyst design and reaction conditions may enable selective direct C-H arylation at the C-7 position with pyridine-based coupling partners.

Coupling Reactions for Pyridine Moiety Attachment

Palladium-catalyzed cross-coupling reactions are the most widely employed and effective methods for introducing the pyridin-4-yl substituent at the C-7 position of a pre-formed imidazo[1,2-a]pyridine ring. This typically involves the reaction of a 7-halo-imidazo[1,2-a]pyridine with a suitable pyridine-containing organometallic reagent.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for C-C bond formation. organic-chemistry.orglibretexts.org The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling of a 7-halo-imidazo[1,2-a]pyridine (e.g., 7-bromoimidazo[1,2-a]pyridine) with 4-pyridinylboronic acid or its esters. nih.gov This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base to activate the boronic acid. The general conditions for Suzuki-Miyaura coupling are well-established, though optimization for specific substrates may be necessary. nih.gov

A general synthetic route to 7-aryl-imidazo[1,2-a]pyridines has been described, which can be adapted for the synthesis of the target compound. researchgate.net This involves the initial synthesis of a substituted 2-aminopyridine followed by cyclization to form the imidazo[1,2-a]pyridine core, which can then be functionalized. For the synthesis of a 7-substituted analog, a 4-substituted-2-aminopyridine would be the required starting material.

Reactant 1Reactant 2Catalyst/ReagentsProductReference
7-Bromoimidazo[1,2-a]pyridine4-Pyridinylboronic acidPd catalyst, baseThis compound nih.gov

Stille Coupling: The Stille reaction provides an alternative to the Suzuki-Miyaura coupling and involves the reaction of an organotin reagent with an organic halide catalyzed by a palladium complex. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the coupling of a 7-halo-imidazo[1,2-a]pyridine with a 4-(trialkylstannyl)pyridine. While effective, the toxicity of organotin compounds is a significant drawback of this method. libretexts.org

Mechanistic Elucidation of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and extending their scope. The primary transformation for introducing the 7-pyridin-4-yl substituent is the palladium-catalyzed cross-coupling reaction.

Detailed Reaction Mechanisms

The most relevant and well-studied mechanism in this context is that of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is generally accepted to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 7-halo-imidazo[1,2-a]pyridine, forming a Pd(II) intermediate. nih.gov

Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the organoboron reagent. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of this compound and regenerating the Pd(0) catalyst. nih.gov

Investigation of Intermediates and Transition States

Detailed investigations of the intermediates and transition states for the synthesis of this compound are not extensively reported in the literature. However, mechanistic studies of Suzuki-Miyaura reactions involving nitrogen-containing heterocycles have provided insights. The coordination of the nitrogen atoms in the imidazo[1,2-a]pyridine or the pyridine substituent to the palladium center can influence the reactivity and stability of the catalytic intermediates. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 7 Pyridin 4 Yl Imidazo 1,2 a Pyridine Derivatives

Fundamental Principles Governing SAR in Imidazo[1,2-a]pyridine (B132010) Systems

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the fused ring system. The scaffold itself presents several key positions for chemical modification, primarily at the C-2, C-3, C-6, C-7, and C-8 positions, each influencing the molecule's interaction with biological targets in distinct ways.

General SAR principles for this scaffold indicate that:

The Bridgehead Nitrogen: The nitrogen atom at the junction of the imidazole and pyridine (B92270) rings is often essential for maintaining biological activity. nih.gov

Substitution Patterns: The type of functional groups and their placement on the bicyclic core dictate the pharmacological profile. Aromatic and heteroaromatic substitutions are common, and their electronic properties (electron-donating or electron-withdrawing) can significantly alter activity.

C-3 Position: This position is frequently functionalized due to the nucleophilic nature of the C-3 carbon. nih.gov Modifications at C-3 with groups like carboxamides or aryl rings have led to highly potent compounds. nih.govrsc.org

Aromatic Substituents: The introduction of aryl groups at various positions can lead to interactions, such as π–π stacking, with target proteins, which is a critical factor for kinase inhibition. nih.gov

Correlative Analyses of Substituent Effects on Biological Activity

The C-7 position of the imidazo[1,2-a]pyridine ring is a critical site for modification that significantly influences biological activity. While specific studies focusing exclusively on the 7-pyridin-4-yl substituent are limited, extensive research on 7-aryl derivatives provides a strong basis for understanding its role. The introduction of an aryl group, such as a pyridine ring, at this position can profoundly impact the compound's potency and selectivity.

Systematic modifications at other positions of the imidazo[1,2-a]pyridine core have been crucial in optimizing the biological profiles of various derivatives.

C-2 Position: Functionalization at the C-2 position is synthetically more challenging compared to C-3 but can be highly rewarding. researchgate.net For instance, the introduction of alkyl or aryl substituents at C-2 has been explored to enhance biological activity. researchgate.net In the development of antitubercular agents, a 2-ethyl group, in combination with a 6-chloro substituent, was found to significantly improve potency. nih.gov

C-3 Position: The C-3 position is a hotspot for derivatization. nih.gov SAR studies on antitubercular imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers attached to the amide nitrogen resulted in nanomolar potency. nih.gov In contrast, replacing the extended amide side chain with substituted aryl or heteroaryl rings has also yielded potent agents, though sometimes accompanied by cytotoxicity. rsc.org

C-6 Position: The C-6 position on the pyridine ring of the scaffold is influential. In antitubercular compounds, the introduction of a chloro group at C-6, combined with a 2-ethyl group, led to a derivative with significantly improved potency against both extra- and intracellular M. tuberculosis. nih.gov

C-8 Position: Modifications at the C-8 position have also been shown to affect activity. For example, in a series of c-Met inhibitors, introducing a fluorine atom at C-8 was beneficial, while a bulky trifluoromethyl (CF3) group at the same position led to a loss of activity, likely due to steric hindrance preventing optimal binding. nih.gov

The following table summarizes the impact of various substituents on the activity of imidazo[1,2-a]pyridine derivatives against different targets.

PositionSubstituentTarget/ActivityObserved EffectReference
C-2EthylAntitubercularIncreased potency (in combination with 6-Cl) nih.gov
C-3Biaryl ether carboxamidesAntitubercularNanomolar potency nih.gov
C-6ChloroAntitubercularIncreased potency nih.gov
C-8Fluorinec-Met InhibitionEnhanced inhibitory activity nih.gov
C-8Trifluoromethyl (CF3)c-Met InhibitionLoss of inhibitory activity nih.gov

Influence of Linkers and Connecting Moieties on Pharmacological Efficacy

The design of bioactive molecules often involves connecting the core scaffold to other chemical moieties via linkers. The nature, length, and flexibility of these linkers are critical determinants of pharmacological efficacy. In the imidazo[1,2-a]pyridine series, various linker strategies have been employed to optimize activity.

For instance, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. nih.gov In this design, the oxadiazole ring acts as a rigid linker connecting the core scaffold to another phenyl ring. This specific linkage was found to be crucial for antiproliferative activity, with one of the hybrid compounds showing high potency against lung cancer cells. nih.gov

Physicochemical Property Tuning for Enhanced Biological Performance

The biological performance of a drug candidate is not solely dependent on its affinity for the target but also on its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Tuning these properties is a key aspect of rational drug design.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. For imidazo[1,2-a]pyridine derivatives, a clear relationship between lipophilicity and biological activity has been observed.

In the development of antitubercular agents, it was found that more lipophilic derivatives, such as those with bulky biaryl ethers, exhibited highly potent, nanomolar activity. nih.gov However, this trend has its limits. A highly lipophilic compound, despite its potency, suffered from suboptimal plasma exposure due to precipitation and extended absorption in the gut, necessitating further optimization to balance potency and drug-like properties. nih.gov This highlights a common challenge in drug development where increasing lipophilicity to enhance potency can adversely affect pharmacokinetic properties.

Biological Evaluation and Mechanistic Characterization of 7 Pyridin 4 Yl Imidazo 1,2 a Pyridine

In Vitro Assessment of Biological Activities

Screening for Antiproliferative and Cytotoxic Effects in Cancer Models

The imidazo[1,2-a]pyridine (B132010) scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. nih.govsysrevpharm.org Derivatives of 7-pyridin-4-yl-imidazo[1,2-a]pyridine have been the subject of extensive research, demonstrating notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. These compounds have shown potential in treating various cancers, including melanoma, cervical, breast, lung, and liver cancers. nih.govsysrevpharm.orgchemmethod.com

Studies have revealed that the anticancer activity of these compounds is often linked to their ability to inhibit key molecular pathways involved in cell division and proliferation. sysrevpharm.org For instance, certain novel imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against melanoma and cervical cancer cell lines, with IC50 values ranging from 9.7 to 44.6 µM. nih.gov In breast cancer, specific derivatives have shown strong cytotoxic impact against HCC1937 cells, with IC50 values of 45µM and 47.7µM. nih.gov Furthermore, newly synthesized hybrids of imidazo[1,2-a]pyridine have exhibited significant activity against lung (A549) and liver (HepG2) cancer cell lines, with some compounds showing lower IC50 values than the standard chemotherapy drug, Cisplatin. chemmethod.com

The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov For example, one study found that a particular imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov Another study on breast cancer cells showed that a different derivative caused cell cycle arrest and induced an extrinsic apoptosis pathway. nih.gov

Table 1: Cytotoxic Activity of Selected Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
Compound 6 A375 (Melanoma) ~10 nih.gov
Compound 6 WM115 (Melanoma) ~20 nih.gov
Compound 6 HeLa (Cervical) ~15 nih.gov
IP-5 HCC1937 (Breast) 45 nih.gov
IP-6 HCC1937 (Breast) 47.7 nih.gov
HB9 A549 (Lung) 50.56 chemmethod.com
HB10 HepG2 (Liver) 51.52 chemmethod.com

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to target and inhibit specific cancer-related kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers, has been a primary target for these compounds. nih.govdrugbank.com

Several studies have reported the development of potent dual PI3K/mTOR inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.govacs.org One such derivative demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.govresearchgate.net Another potent PI3K/mTOR dual inhibitor from this class, compound 15a , showed significant inhibition of tumor growth in xenograft models. acs.org The mechanism often involves the reduction of phosphorylated Akt and mTOR levels within the cancer cells. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and imidazo[1,2-a]pyridine derivatives have also been investigated as EGFR inhibitors. nih.govresearchgate.net Certain imidazo[1,2-a]pyridine-isoquinoline hybrids have displayed higher activity against breast cancer cell lines than the established EGFR inhibitor, erlotinib. researchgate.net

Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers and inflammatory conditions. nih.govnih.gov A novel derivative, referred to as MIA, was found to suppress the expression of COX-2 in breast and ovarian cancer cells. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Target Kinase IC50 Reference
Derivative 7 PI3Kα 0.20 nM nih.govresearchgate.net
Derivative 7 mTOR 21 nM nih.govresearchgate.net
Compound 15a PI3Kα Not specified acs.org
Compound 15a mTOR Not specified acs.org
Imidazopyridine-isoquinoline hybrid EGFR More potent than erlotinib researchgate.net
MIA COX-2 Expression suppressed nih.gov

Evaluation of Antimicrobial Properties

The imidazo[1,2-a]pyridine core structure is not only a promising scaffold for anticancer agents but also for the development of new antimicrobial drugs. nih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of activity against various pathogens, including mycobacteria, bacteria, fungi, and protozoa. nih.govresearchgate.net

Derivatives of imidazo[1,2-a]pyridine have shown particularly potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govscihorizon.comacs.org A number of studies have reported on the synthesis and evaluation of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) with excellent anti-tubercular activity against the H37Rv strain. nih.govscihorizon.com

Several compounds from these series have exhibited very low Minimum Inhibitory Concentrations (MICs). For instance, compound IPA-6 was found to have an MIC of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol. nih.govscihorizon.com Another study on imidazo[1,2-a]pyridine-3-carboxamides identified compounds with MIC values as low as ≤0.006 µM against replicating M. tuberculosis. acs.org These compounds are believed to target critical components of mycobacterial energy metabolism. mdpi.com

Table 3: Anti-Mycobacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

Compound MIC Reference
IPA-6 0.05 µg/mL nih.govscihorizon.com
IPA-9 0.4 µg/mL nih.govscihorizon.com
IPS-1 0.4 µg/mL nih.govscihorizon.com
Compound 18 <0.006 µM acs.org
Compound 1 0.027 µg/mL nih.gov
Compound 5 0.0625 µg/mL nih.gov

Beyond their anti-mycobacterial properties, imidazo[1,2-a]pyridine derivatives have also been evaluated for their broader antibacterial and antifungal activities. nih.gov Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain pyridine (B92270) imidazo[2,1-b]-1,3,4-thiadiazole derivatives exhibited good antimicrobial activity against a panel of bacteria including Bacillus pumilus, Staphylococcus aureus, and Pseudomonas aeruginosa. juit.ac.in

In terms of antifungal activity, several imidazo[1,2-a]pyridine derivatives have been found to be effective against Candida albicans, a common cause of fungal infections in humans. scirp.org One study on imidazo[1,2-a]pyridinehydrazone derivatives identified compounds with Minimum Inhibitory Concentrations (MICs) as low as 4.06 µmol/L against C. albicans. Another series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives also showed activity against a resistant strain of C. albicans, with one compound having an MIC of 41.98 μmol/L. scirp.org The proposed mechanism for some of these antifungal pyridines is the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. nih.gov

Table 4: Antibacterial and Antifungal Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Pathogen Activity (MIC) Reference
Compound 4a B. pumilus 95.1% inhibition juit.ac.in
Compound 4h S. aureus 92.0% inhibition juit.ac.in
Compound 5b C. albicans 4.06 µmol/L
Compound 5e C. albicans 8.61 µmol/L
Compound 10i C. albicans 41.98 µmol/L scirp.org

The therapeutic potential of imidazo[1,2-a]pyridines extends to the treatment of diseases caused by kinetoplastid parasites, such as trypanosomiasis and leishmaniasis. researchgate.netuliege.beuantwerpen.be A series of imidazo[1,2-a]pyridine-chalcone conjugates were synthesized and screened for their antikinetoplastid activity. researchgate.netuliege.beuantwerpen.be Among these, compound 7f was found to be the most active against Trypanosoma cruzi and Trypanosoma brucei brucei with IC50 values of 8.5 µM and 1.35 µM, respectively. researchgate.netuliege.be Another compound, 7e , was most active against T. b. rhodesiense with an IC50 of 1.13 µM. researchgate.netuliege.be

In the context of leishmaniasis, several imidazo[1,2-a]pyridine derivatives have demonstrated promising antileishmanial activity. nih.govnih.gov One study identified a C2-, C3-, and C7-trisubstituted imidazo-pyridine with potent activity against Leishmania major (IC50 = 0.2 µM). nih.gov Another investigation into 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines identified several compounds with good antileishmanial activity against Leishmania infantum, with IC50 values in the range of 1.1–3 µM. nih.gov

Table 5: Antikinetoplastid and Antiprotozoal Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Parasite IC50 Reference
Compound 7f T. cruzi 8.5 µM researchgate.netuliege.be
Compound 7f T. b. brucei 1.35 µM researchgate.netuliege.be
Compound 7e T. b. rhodesiense 1.13 µM researchgate.netuliege.be
Compound 3 L. major 0.2 µM nih.gov
Compound 5 L. infantum 1.6 µM nih.gov
Compound 13 L. infantum ~1.1-3 µM nih.gov

Assessment of Anti-inflammatory Modulating Effects

While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant anti-inflammatory properties. Research into this class of compounds indicates that their anti-inflammatory actions are often linked to the modulation of key signaling pathways involved in the inflammatory response.

One notable study on a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), highlighted its ability to reduce the production of inflammatory cytokines. This effect is attributed to the suppression of the STAT3 and NF-κB signaling pathways. Furthermore, some synthetic imidazo[1,2-a]pyridine derivatives have been identified as blockers of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The anti-inflammatory potential of these compounds is a subject of ongoing research, with various derivatives being explored for their therapeutic applications in diseases with inflammatory components.

Inhibition of Other Specific Enzyme Targets (e.g., Aldehyde Dehydrogenase, Rab Geranylgeranyl Transferase)

Specific inhibitory activity of this compound against aldehyde dehydrogenase and Rab geranylgeranyl transferase has not been specifically documented in the provided search results. However, research on other imidazo[1,2-a]pyridine derivatives has shown their potential as inhibitors of these enzymes.

A novel series of imidazo[1,2-a]pyridine derivatives has been developed and investigated as inhibitors of the aldehyde dehydrogenase 1A (ALDH1A) family, which are considered markers for cancer stem cells. These compounds were designed through a structure-based optimization of a previously identified lead compound.

In a separate line of research, phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were synthesized and evaluated for their ability to inhibit Rab geranylgeranyl transferase (RGGT). This enzyme is crucial for the post-translational modification of Rab GTPases and represents a potential therapeutic target. The inhibitory activity of these derivatives was found to be dependent on the substituent at the C6 position of the imidazo[1,2-a]pyridine ring.

Unraveling the Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound are not yet fully characterized. However, studies on related imidazo[1,2-a]pyridine compounds provide insights into the potential pathways through which this class of molecules exerts its biological effects.

Induction of Apoptosis and Cell Cycle Modulation

Several studies have demonstrated that novel imidazo[1,2-a]pyridine derivatives can induce apoptosis and modulate the cell cycle in various cancer cell lines. For instance, one study found that a specific imidazo[1,2-a]pyridine compound induced G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells. The pro-apoptotic effects of these compounds are often associated with the increased expression of BAX and the decreased expression of Bcl-2. Furthermore, some derivatives have been shown to increase the levels of the cell cycle inhibitors p53 and p21. In non-small cell lung cancer cells, certain imidazo[1,2-a]pyridine derivatives have been reported to induce apoptosis and cell cycle arrest by activating NADPH oxidase-mediated oxidative stress.

Interaction with Cellular Signaling Pathways (e.g., AKT/mTOR, STAT3/NF-κB)

The interaction with and modulation of key cellular signaling pathways are central to the biological activity of imidazo[1,2-a]pyridine derivatives. Research has shown that these compounds can significantly impact the AKT/mTOR and STAT3/NF-κB pathways.

One novel imidazo[1,2-a]pyridine derivative was found to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. The inhibition of this pathway is a critical mechanism for the anti-proliferative effects of these compounds. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.

Furthermore, as mentioned in the anti-inflammatory section, imidazo[1,2-a]pyridine derivatives have been shown to suppress the STAT3/NF-κB signaling pathway. For example, the derivative MIA was found to diminish the DNA-binding activity of NF-κB and suppress the phosphorylation of STAT3. This dual inhibition of key inflammatory and survival pathways underscores the therapeutic potential of this class of compounds.

Binding to and Interference with Macromolecular Targets

The ability of a compound to interact with and disrupt the function of essential macromolecules is a key aspect of its mechanism of action.

While direct DNA binding and intercalation studies for this compound were not found, research on structurally related compounds suggests potential interactions with DNA. For instance, dimers of 7H-pyridocarbazole, a related heterocyclic system, have been shown to interact with DNA, with some acting as bisintercalating agents. The binding affinity of these compounds to DNA was found to be significant.

It is important to note that while these findings for related compounds are informative, dedicated studies are required to determine if this compound itself binds to and intercalates with DNA.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase Beta Subunit, Enoyl Acyl Carrier Protein Reductase)

Specific data on the inhibitory activity of this compound against bacterial DNA Gyrase Beta Subunit or Enoyl Acyl Carrier Protein Reductase is not available in the current body of scientific literature.

The broader class of imidazo[1,2-a]pyridines has shown promise as antibacterial agents. For example, studies on 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines have identified them as inhibitors of the ATPase domains of DNA gyrase and topoisomerase IV. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in targeting essential bacterial enzymes. However, these findings are specific to the derivatives studied and cannot be directly attributed to this compound.

Advanced Computational and Theoretical Chemistry Studies of 7 Pyridin 4 Yl Imidazo 1,2 a Pyridine

Molecular Docking Investigations into Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 7-Pyridin-4-yl-imidazo[1,2-a]pyridine and its analogs, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity. These studies are crucial for structure-based drug design, enabling the optimization of lead compounds to enhance their binding affinity and selectivity.

Molecular docking simulations for imidazo[1,2-a]pyridine (B132010) derivatives have revealed specific binding modes within the active sites of various protein targets. These studies show that the fused heterocyclic ring system of the imidazo[1,2-a]pyridine core often serves as a scaffold that anchors the molecule within the binding pocket through a network of non-covalent interactions.

For a compound like this compound, the pyridinyl substituent at the 7-position and the nitrogen atoms within the core structure are key features that dictate its binding orientation. Docking studies on related compounds have demonstrated the importance of hydrogen bonds, pi-pi stacking, and hydrophobic interactions in stabilizing the ligand-protein complex. For instance, the nitrogen atoms of the imidazo[1,2-a]pyridine core and the appended pyridine (B92270) ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues such as lysine, arginine, or serine in the active site. The aromatic nature of the entire molecule allows for favorable pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Interaction TypePotential Interacting Residues for this compound
Hydrogen BondingLysine, Arginine, Serine, Threonine, Aspartate, Glutamate
Pi-Pi StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
Cation-Pi InteractionsLysine, Arginine

This table presents a generalized summary of potential interactions based on studies of the imidazo[1,2-a]pyridine scaffold.

A primary goal of molecular docking is to predict the binding affinity of a ligand for a particular protein, often expressed as a docking score or estimated binding energy. Lower binding energies typically indicate a more stable ligand-protein complex and, consequently, higher potential biological activity. For imidazo[1,2-a]pyridine derivatives, docking studies have been used to rank compounds based on their predicted affinities for various targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases.

The selectivity of a compound for its intended target over other proteins is a critical factor in drug development to minimize off-target effects. In silico screening of this compound against a panel of related and unrelated proteins can provide an early assessment of its selectivity profile. By comparing the predicted binding affinities, researchers can identify potential off-targets and guide chemical modifications to enhance selectivity. For example, studies on similar heterocyclic compounds have shown that subtle structural modifications can significantly alter the selectivity profile by exploiting minor differences in the amino acid composition of the binding sites of different proteins.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations of imidazo[1,2-a]pyridine derivatives in complex with their protein targets have been employed to refine the binding poses obtained from docking and to assess the stability of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[1,2-a]pyridine scaffold, QSAR studies have been successfully applied to predict the activity of new derivatives and to identify the key molecular descriptors that govern their efficacy.

In a typical QSAR study, a dataset of compounds with known biological activities is used to build a predictive model. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed activity. A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives identified a significant correlation between their activity and Global Topological Charge Indices (GTCI) and the hydrophobic constant π of certain substituents. acs.org This indicates that charge transfer within the molecule and the hydrophobic properties of its substituents are key factors influencing the activity of these compounds. acs.org

For this compound, a QSAR model developed for this class of compounds could be used to predict its potential activity and to guide the design of more potent analogs by suggesting modifications that would optimize the key molecular descriptors.

In Silico ADMET Profiling for Lead Compound Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET profiling has become an essential tool in early-stage drug discovery to predict these properties and to prioritize compounds with favorable pharmacokinetic and safety profiles.

For this compound, a variety of computational models can be used to predict its ADMET properties. These models are often based on large datasets of experimentally determined ADMET data and use machine learning or rule-based approaches to make predictions. Key parameters that are typically assessed include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolic stability, and potential for toxicity. For instance, in silico studies on imidazo[1,2-a]pyridine derivatives have been used to predict their ADME properties, often ensuring they adhere to guidelines such as Lipinski's rule of five. acs.org

ADMET PropertyPredicted Outcome for a Representative Imidazo[1,2-a]pyridine Derivative
Absorption
Aqueous SolubilityModerate to High
Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityVariable (depending on specific substituents)
Distribution
Plasma Protein BindingModerate to High
Metabolism
CYP450 InhibitionPotential for inhibition of specific isoforms (e.g., 2D6, 3A4)
Excretion
Renal ClearancePredicted to be a likely route of excretion
Toxicity
hERG InhibitionLow to Moderate risk
Ames MutagenicityPredicted to be non-mutagenic
CarcinogenicityPredicted to be non-carcinogenic

This table provides a generalized in silico ADMET profile for a representative imidazo[1,2-a]pyridine compound based on typical predictions for this class of molecules. The actual values for this compound would require specific calculations.

By integrating the results from these in silico ADMET predictions with the findings from molecular docking, MD simulations, and QSAR studies, a comprehensive profile of this compound can be constructed. This multi-faceted computational approach allows for a more informed decision-making process in the prioritization of this compound for further preclinical and clinical investigation.

Emerging Research Trajectories and Future Prospects for 7 Pyridin 4 Yl Imidazo 1,2 a Pyridine

Development of Novel and Efficient Synthetic Methodologies for Derivatives

The synthesis of the imidazo[1,2-a]pyridine (B132010) core and its derivatives has been a subject of intense research, leading to the development of numerous methodologies. While specific methods for 7-Pyridin-4-yl-imidazo[1,2-a]pyridine are not extensively detailed in isolation, general strategies for creating 7-aryl substituted imidazo[1,2-a]pyridines are directly applicable.

A primary strategy involves the cyclization of an appropriately substituted 2-aminopyridine with a two-carbon synthon. To synthesize 7-aryl derivatives, the key starting material is a 4-substituted-2-aminopyridine. For instance, a 4-bromo-2-aminopyridine can undergo a palladium-catalyzed Suzuki cross-coupling reaction with a pyridine-4-boronic acid or ester to install the pyridin-4-yl moiety at the desired position. The resulting 4-pyridin-4-yl-2-aminopyridine can then be cyclized with a reagent like chloroacetaldehyde or an α-haloketone to form the final imidazo[1,2-a]pyridine ring system.

Modern synthetic chemistry is increasingly focused on efficiency, atom economy, and environmental sustainability ("green chemistry"). For the imidazo[1,2-a]pyridine scaffold, this has led to the development of one-pot, multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example of an MCR used to build this scaffold with diverse substitutions.

Furthermore, novel catalytic systems and reaction conditions are being explored to improve yields and simplify procedures. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-mediated synthesis: Ultrasound irradiation offers an energy-efficient, metal-free, and often water-based method for C-H functionalization and cyclization.

Novel Catalysts: Researchers are exploring various catalysts, including copper, iron, and iodine, often under aerobic conditions, to facilitate the key bond-forming reactions in a more environmentally friendly manner.

These advanced methodologies provide a robust toolkit for the efficient and diverse synthesis of derivatives of this compound, enabling the exploration of a wide chemical space for drug discovery.

Rational Design of Next-Generation Analogues with Improved Biological Profiles

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the rational design of kinase inhibitors, and the 7-pyridin-4-yl moiety plays a crucial role in the development of next-generation analogues. Structure-activity relationship (SAR) studies are pivotal in guiding the modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy is scaffold hopping and bioisosteric replacement , where the imidazo[1,2-a]pyridine core is used to replace other heterocyclic systems in known inhibitors to improve properties. The pyridine (B92270) group at the 7-position is often designed to interact with specific amino acid residues in the target protein's binding site, frequently forming key hydrogen bonds or other favorable interactions that contribute to high affinity.

Table 1: Examples of Rationally Designed Imidazo[1,2-a]pyridine-based Kinase Inhibitors

Target Kinase(s) Design Strategy Key Structural Features Reference
PI3K/mTOR Replacement of a benzimidazole core with the imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine acts as a hinge-binding motif. nih.gov
c-Met Bioisosteric replacement and SAR exploration. Substituents at C-6, C-7, and C-8 positions were optimized for potency and selectivity. nih.gov
FLT3 Scaffold modification of a known NEK2 inhibitor. Substitutions at the 7-position of the imidazo[1,2-a]pyridine core led to a tenfold increase in potency compared to 6-position substitution. nih.gov

| ALK2 | Replacement of a previous scaffold with the imidazo[1,2-a]pyridine core. | 7-Aryl substitution was a key feature of the designed potent inhibitors. | |

In the design of FLT3 inhibitors, for example, it was observed that substitution at the 7-position of the imidazo[1,2-a]pyridine ring was well-tolerated and resulted in a significant increase in potency compared to substitution at the 6-position nih.gov. This highlights the strategic importance of the 7-position for derivatization. Similarly, in the development of potent PI3Kα inhibitors, modifications at the 8-position, including the introduction of a pyridin-4-yl group, were explored to optimize activity.

Computational tools such as molecular docking and pharmacophore modeling are instrumental in this process. They allow researchers to visualize how analogues of this compound might bind to a target's active site, predicting key interactions and guiding the design of new molecules with improved binding affinity and selectivity. This rational, structure-based design approach accelerates the discovery of candidates with enhanced therapeutic profiles.

Identification of Unexplored Biological Targets and Therapeutic Applications

While much of the research on imidazo[1,2-a]pyridines has focused on oncology, particularly kinase inhibition, emerging studies are unveiling a broader therapeutic potential for this scaffold, including derivatives of this compound. These investigations are identifying novel biological targets and expanding the scope of possible applications.

Antiviral Activity: Derivatives of imidazo[1,2-a]pyridine have demonstrated significant antiviral properties. Specific compounds have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) nih.govnih.gov. More recently, novel mesoionic compounds based on this scaffold were found to be effective against plant viruses, specifically the potato virus Y (PVY) nih.gov. This suggests that the imidazo[1,2-a]pyridine core could be a valuable starting point for the development of a new class of antiviral agents for both human and agricultural applications.

Neurodegenerative and Psychiatric Diseases: The imidazo[1,2-a]pyridine scaffold is being explored for its potential to treat central nervous system (CNS) disorders. Marketed drugs like Zolpidem are based on this structure. New research is targeting enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease. Potential targets include β-secretase, fatty acid amide hydrolase (FAAH), and leucine-rich repeat kinase 2 (LRRK2), as well as various serotonin, dopamine, and adenosine receptors chemrxiv.org. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug development.

Novel Anticancer Targets: Beyond mainstream kinase targets, new anticancer applications are emerging. A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) researchgate.netacs.org. This enzyme is overexpressed in glioblastoma stem cells, and its inhibition represents a promising strategy to target the root of the tumor and overcome resistance to conventional therapies researchgate.net.

Anti-parasitic Applications: The scaffold is also showing promise in the fight against neglected tropical diseases. Imidazo[1,2-a]pyridine derivatives have been identified as potential agents against visceral leishmaniasis, with virtual screening efforts helping to expand the chemical diversity and improve the anti-parasitic activity of initial hits.

This expansion into new therapeutic areas demonstrates the versatility of the imidazo[1,2-a]pyridine scaffold and suggests a promising future for its derivatives in treating a wide range of diseases beyond cancer.

Synergistic Approaches in Combination Therapies and Multitargeting Strategies

To enhance therapeutic efficacy and overcome drug resistance, researchers are exploring the use of this compound analogues in combination therapies and as multitarget agents.

Combination Therapies: A notable example of a synergistic approach involves the co-administration of a novel imidazo[1,2-a]pyridine derivative with curcumin, a natural compound known for its anti-inflammatory and anticancer properties nih.gov. In studies on breast and ovarian cancer cell lines, curcumin was found to augment the cytotoxic and anti-inflammatory effects of the imidazo[1,2-a]pyridine derivative nih.gov. The combination therapy demonstrated enhanced suppression of key signaling pathways like STAT3 and NF-κB, which are crucial for cancer cell survival and inflammation nih.gov. This suggests that combining imidazo[1,2-a]pyridine-based agents with other compounds can lead to a more potent therapeutic effect.

Multitargeting Strategies: The inherent ability of the imidazo[1,2-a]pyridine scaffold to interact with multiple biological targets has led to the rational design of dual- or multi-target inhibitors. This strategy aims to modulate multiple disease-related pathways with a single molecule, which can offer advantages in terms of efficacy and a lower likelihood of developing resistance.

Table 2: Examples of Multitarget Imidazo[1,2-a]pyridine Derivatives

Dual/Multi-Target Therapeutic Area Rationale Reference
PI3K/mTOR Cancer The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer; dual inhibition can be more effective than targeting a single component. nih.gov
ABCB1/ABCG2 Cancer (Multidrug Resistance) Inhibition of these ABC transporters can reverse multidrug resistance, restoring the efficacy of conventional chemotherapy agents.

| FLT3/other kinases | Leukemia | Targeting both the primary kinase and potential resistance-conferring mutants with a single agent. | nih.gov |

For example, imidazo[1,2-a]pyridine derivatives have been successfully designed as potent dual inhibitors of PI3K and mTOR, two key kinases in a major cancer signaling pathway nih.gov. Other research has focused on creating dual inhibitors of the ABC transporters ABCB1 and ABCG2, which are responsible for pumping chemotherapeutic drugs out of cancer cells and causing multidrug resistance. By inhibiting both transporters, these compounds can re-sensitize resistant tumors to treatment.

These synergistic and multitargeting approaches represent a sophisticated evolution in the use of the this compound scaffold, moving beyond single-target agents to more complex and potentially more effective therapeutic strategies.

Q & A

Q. Advanced: How can reaction conditions (e.g., catalysts, solvents) be optimized to improve yields of halogenated derivatives?

Optimization involves:

  • Catalyst screening : Iodine (I₂) is effective for MCRs, but indium-based metal-organic frameworks (e.g., MIL-68(In)) show higher efficiency for nitro-substituted derivatives under aerobic conditions (73–74% yields) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization, while solvent-free conditions reduce byproducts in condensation reactions .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 20–30 minutes) for thermally sensitive intermediates .

Basic: What biological activities are associated with this compound derivatives?

These derivatives exhibit:

  • Anticancer activity : Compound 12b (IC₅₀ = 11–13 µM against HepG2, MCF-7) outperforms doxorubicin in selective cytotoxicity .
  • Antimicrobial effects : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show broad-spectrum activity against Gram-positive bacteria .
  • CNS modulation : Substituents at position 2 (e.g., phenyl groups) enhance binding to mitochondrial benzodiazepine receptors .

Q. Advanced: How can conflicting IC₅₀ values across studies be resolved?

  • Standardize assays : Discrepancies arise from variations in cell lines (e.g., Hep-2 vs. A375) or incubation times. Use validated protocols (e.g., NCI-60 panel) for consistency .
  • Control for substituent effects : Nitro groups at position 2 may enhance cytotoxicity but reduce solubility, skewing results. Include logP measurements to correlate activity with lipophilicity .

Basic: What analytical techniques are used to characterize imidazo[1,2-a]pyridine derivatives?

  • Spectral analysis :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • FT-IR confirms functional groups (e.g., -NH stretches at 3336 cm⁻¹) .
  • Mass spectrometry : ESI-HRMS validates molecular formulas (e.g., [M+H]⁺ for C₁₃H₁₂N₄ at m/z 225.1145) .

Q. Advanced: How can structural ambiguities in fused-ring systems be resolved?

  • X-ray crystallography : Determines regiochemistry of substituents (e.g., distinguishing 3-bromo-6-chloro from 6-chloro-8-bromo isomers) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in polycyclic systems, such as pyrrolo-imidazo[1,2-a]pyridines .

Basic: What structural features of imidazo[1,2-a]pyridine are critical for pharmacological activity?

  • Core scaffold : The fused imidazole-pyridine system enables π-π stacking with biological targets .
  • Position 2 and 3 substitutions : Electron-deficient groups (e.g., -CF₃) enhance anticancer activity, while bulky groups (e.g., cyclopentyl) improve metabolic stability .

Q. Advanced: How do substituent electronic properties influence receptor binding?

  • QSAR modeling : Nitro groups at position 2 increase electron affinity, enhancing interaction with kinase ATP pockets (e.g., ALK inhibitors) .
  • Hammett constants (σ) : Meta-substituted phenyl groups (σ = 0.37) optimize balance between potency and solubility .

Advanced: What computational methods predict the bioactivity of novel derivatives?

  • Molecular docking : Simulations with ALK or EGFR kinases identify key hydrogen bonds (e.g., between -NH and Glu1197) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize candidates for synthesis .

Advanced: How can researchers balance toxicity and efficacy in imidazo[1,2-a]pyridine-based drug candidates?

  • Selectivity indices : Compare IC₅₀ values in cancer vs. normal cells (e.g., compound 12b has a 8.3-fold selectivity for A375 over Vero cells) .
  • Mitochondrial toxicity assays : Screen for off-target effects using JC-1 staining to detect membrane depolarization .

Advanced: What methodological factors explain contradictions in reported anti-cancer mechanisms?

  • Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining clarifies dominant pathways .
  • ROS measurements : Conflicting results may arise from assay sensitivity; use DCFH-DA with confocal microscopy for spatial resolution .

Advanced: What green chemistry approaches are viable for large-scale synthesis?

  • Recyclable catalysts : MIL-68(In) achieves 5 reaction cycles without yield loss .
  • Solvent-free mechanochemistry : Reduces waste in halogenation steps (e.g., ball-milling for brominated derivatives) .

Advanced: How can in vitro activity be translated to in vivo models?

  • ADME profiling : Microsomal stability assays (e.g., human liver microsomes) predict bioavailability. Derivatives with logD 1.5–2.5 show optimal penetration .
  • Xenograft models : Prioritize compounds with >50% tumor growth inhibition in murine models at 50 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.